Amlodipine Impurity E

HPLC Relative Retention Time Pharmacopoeial Method

Amlodipine Impurity E, chemically designated as diethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is a specified impurity of the dihydropyridine calcium channel blocker amlodipine, recognized in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as Amlodipine Related Compound E and also referred to as Amlodipine Diethyl Ester. It is a process-related impurity formed during amlodipine synthesis via transesterification side reactions involving ethanol, distinguishing it from the dimethyl ester analog (Impurity F) and the API itself, which is the 3-ethyl 5-methyl ester.

Molecular Formula C48H52Cl2N4O12
Molecular Weight 947.8 g/mol
Cat. No. B13851653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine Impurity E
Molecular FormulaC48H52Cl2N4O12
Molecular Weight947.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NCCOCC4=C(C(C(=C(N4)C)C(=O)OC)C5=CC=CC=C5Cl)C(=O)OCC
InChIInChI=1S/C48H52Cl2N4O12/c1-7-65-47(59)41-35(53-27(3)37(45(57)61-5)39(41)31-17-11-13-19-33(31)49)25-63-23-21-51-43(55)29-15-9-10-16-30(29)44(56)52-22-24-64-26-36-42(48(60)66-8-2)40(32-18-12-14-20-34(32)50)38(28(4)54-36)46(58)62-6/h9-20,39-40,53-54H,7-8,21-26H2,1-6H3,(H,51,55)(H,52,56)
InChIKeyFYMYJBQRGDPKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amlodipine Impurity E Reference Standard: Pharmacopoeial Identity and Core Characteristics for ANDA and QC Testing


Amlodipine Impurity E, chemically designated as diethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is a specified impurity of the dihydropyridine calcium channel blocker amlodipine, recognized in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as Amlodipine Related Compound E and also referred to as Amlodipine Diethyl Ester [1]. It is a process-related impurity formed during amlodipine synthesis via transesterification side reactions involving ethanol, distinguishing it from the dimethyl ester analog (Impurity F) and the API itself, which is the 3-ethyl 5-methyl ester [2]. This compound is supplied as a highly characterized reference standard with CAS 140171-65-9 (free base) and 400024-12-6 (maleate salt), supporting analytical method development, method validation, and quality control release testing for amlodipine drug substance and finished products [1].

Amlodipine Impurity E: Why In-Class Impurity Reference Standards Cannot Be Interchanged in Analytical and Regulatory Workflows


Amlodipine impurity reference standards are not functionally interchangeable because each specified impurity possesses a unique combination of chromatographic retention behavior, detector response characteristics, and stability profile that directly governs the accuracy and reliability of the analytical method. Simply substituting Impurity E with Impurity D or Impurity F will produce inaccurate retention time identification, erroneous quantification due to differing relative response factors, and misleading stability-indicating conclusions [1]. Regulatory monographs assign distinct acceptance criteria, relative retention times, and correction factors to each impurity, meaning that any substitution breaks the traceable link to the pharmacopoeial method and invalidates the analytical data for ANDA submissions or batch release testing [2]. The quantitative evidence below demonstrates precisely where these differences manifest.

Amlodipine Impurity E: Head-to-Head Quantitative Differentiation Evidence Against Amlodipine Impurities D, F, and API


Chromatographic Relative Retention Time (RRT) of Amlodipine Impurity E vs. Impurities D, F, and API Under Validated HPLC Conditions

Under the European Pharmacopoeia HPLC method for Amlodipine Besilate (C18 column, ammonium acetate–methanol 30:70 v/v, 237 nm), Amlodipine Impurity E elutes with a relative retention time (RRT) of approximately 1.3 relative to the amlodipine peak (RRT 1.0), whereas Impurity D elutes at RRT ~0.5, Impurity F at RRT ~0.8, and Impurity A at RRT ~0.3 [1]. In an independently validated USP method, Related Compound E (Impurity E) exhibits a retention time of 8.8 min (RRT 1.2) with a USP resolution of 7.6, compared to RC D at 11.3 min (RRT 1.5, resolution 24.4) and RC F at 5.6 min (RRT 0.75, resolution 2.5) [2]. This distinct late-elution position of Impurity E among the specified impurities is consistent across both EP and USP compendial methods.

HPLC Relative Retention Time Pharmacopoeial Method

Solution Stability of Amlodipine Impurity E Under Forced pH Conditions vs. Impurity D

In a head-to-head solution stability study conducted under European Pharmacopoeia 11.0 conditions, Amlodipine Impurity E (QCS Cat. RM-A131205) and Impurity D (QCS Cat. RM-A131204) were subjected to three pH gradients (A, B, and C) and monitored at 0, 1, 2, 4, 8, 12, and 24 hours [1]. At pH=C, Impurity E exhibited a gradual decrease in main peak area, with a quantified loss of 6.27% over the 24-hour period, indicating slow, controlled degradation [1]. In contrast, Impurity D under identical pH=C conditions underwent more severe degradation accompanied by chromatographic peak deformation, demonstrating qualitatively different and quantitatively greater instability [1]. Both compounds remained stable at pH=A and pH=B over 24 hours with negligible peak area change.

Stability Forced Degradation Reference Standard Handling

Pharmacopoeial Correction Factor for Quantification: Amlodipine Impurity E vs. Impurities D and F

The European Pharmacopoeia assigns specific correction factors for the calculation of impurity content in amlodipine besilate: Impurity D requires a correction factor of 1.7, Impurity F requires a correction factor of 0.7, and Impurity E is assigned no correction factor (equivalent to 1.0) [1]. This means that the UV detector response at 237 nm for Impurity D is significantly lower per unit mass than that of amlodipine (requiring peak area multiplication by 1.7), while Impurity F has a higher response (requiring multiplication by 0.7). Impurity E exhibits a response factor approximately equivalent to the API, simplifying direct area-percent quantification without the need for response correction.

Correction Factor Relative Response Factor Quantitative HPLC

Structural and Molecular Weight Differentiation of Amlodipine Impurity E from API and Impurity F

Amlodipine Impurity E is the diethyl ester analog (molecular formula C21H27ClN2O5, molecular weight 422.90 g/mol), whereas the API amlodipine is the 3-ethyl 5-methyl mixed ester (C20H25ClN2O5, 408.88 g/mol) and Impurity F is the dimethyl ester (C19H23ClN2O5, 394.85 g/mol) [1][2]. This structural difference – the replacement of the methyl ester group at position 3 with an ethyl ester – results in a molecular weight increase of approximately 28 Da compared to Impurity F and 14 Da compared to the API [2]. The diethyl ester configuration was confirmed as 'impurity VI' in a comprehensive impurity profiling study of amlodipine maleate using LC-MS, NMR, and IR spectroscopy [3].

Structural Elucidation Molecular Weight Ester Analog

Amlodipine Impurity E: Evidence-Backed Application Scenarios for Analytical Development, Quality Control, and Regulatory Submission


HPLC Method Development and System Suitability Testing for Amlodipine Besilate Drug Substance

When developing or validating an HPLC method for amlodipine besilate related substances per EP/USP monographs, Amlodipine Impurity E serves as the critical late-eluting marker. Its RRT of approximately 1.3 (EP) or 1.2 (USP) relative to amlodipine provides a definitive retention window that validates column selectivity and ensures complete elution of all specified impurities within the prescribed run time [1]. The absence of a response correction factor (correction factor = 1.0) simplifies linearity and accuracy validation compared to Impurity D (correction factor 1.7) [2].

Stability-Indicating Method Validation and Forced Degradation Studies

In forced degradation and stability-indicating method development, Impurity E is an essential marker for evaluating method specificity. The demonstrated 6.27% degradation over 24 hours under acidic/alkaline solution conditions provides a quantifiable benchmark for assessing whether the analytical method can detect degradation products without interference [1]. Because Impurity E degrades slowly and controllably (unlike Impurity D, which exhibits severe peak deformation), it is a preferred reference compound for establishing system suitability criteria in stability study protocols [1].

Reference Standard for ANDA Filing and Regulatory Batch Release Testing

For generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) for amlodipine besilate tablets, Impurity E is a specified impurity with an EP/USP acceptance limit of not more than 0.15% [1]. Using the correct Impurity E reference standard (as opposed to substituting Impurity D or F) is mandatory for demonstrating compliance with the pharmacopoeial monograph, as only Impurity E matches the prescribed retention time, relative response, and acceptance criteria for the 'Impurity E' specification [1]. SynZeal and other vendors supply this standard with full characterization data compliant with regulatory guidelines [2].

LC-MS Impurity Profiling and Unknown Impurity Identification

In comprehensive impurity profiling studies of amlodipine drug substance, Impurity E provides a known retention time and mass spectrometric signature (MW 422.90, [M+H]+ at m/z 423.2) that serves as a reference point for identifying unknown impurities and differentiating ester analog variants [1]. The 14 Da mass difference between Impurity E and the API (MW 408.88) and the 28 Da difference from Impurity F (MW 394.85) allow unambiguous mass-based identification, essential for laboratories conducting degradation product identification and structure elucidation per ICH Q3A/B guidelines [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amlodipine Impurity E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.